molecular formula C14H36N2O6Si2 B1360185 N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine CAS No. 68845-16-9

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Cat. No. B1360185
Key on ui cas rn: 68845-16-9
M. Wt: 384.62 g/mol
InChI Key: HZGIOLNCNORPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775415

Procedure details

A 2 liter, 3-necked reaction flask equipped with a magnetic stirrer, electric heating mantle, dropping funnel and water condenser, containing 22.0 grams of NH2CH2CH2NH(CH2)3Si(OCH3)3 was heated to 140° C. whereupon the addition thereto of 198.0 grams of 3-chloropropyltrimethoxy silane (Cl(CH2)3Si(OCH3)3) was commenced. Cl(CH2)3Si(OCH3)3 was introduced dropwise to the reaction flask over a period of 1 hour while maintaining a temperature of 145° C. to 150° C. by the occasional application of a water bath. The resultant mixture was cooled to 75° C., and 90 grams of anhydrous ethylenediamine was added to the cooled mixture. Thereafter, the mixture was allowed to separate into layers with the upper product containing layer being separated therefrom and stripped by vacuum distillation of lowboiling volatiles to yield 370 grams of (CH3O)3SiC3H6NHC2H4NHC3H6Si(OCH3)3. Amine titration and 13C NMR and 29Si NMR analysis verified the assigned structure of the resultant product.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10].Cl[CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21].C(N)CN>>[Si:8]([CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2][NH:1][CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21])([O:13][CH3:14])([O:9][CH3:10])[O:11][CH3:12]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
NCCNCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
198 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
90 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter, 3-necked reaction flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 145° C. to 150° C. by the occasional application of a water bath
CUSTOM
Type
CUSTOM
Details
to separate into layers with the upper product
ADDITION
Type
ADDITION
Details
containing layer
CUSTOM
Type
CUSTOM
Details
being separated
DISTILLATION
Type
DISTILLATION
Details
stripped by vacuum distillation of lowboiling volatiles

Outcomes

Product
Name
Type
product
Smiles
[Si](OC)(OC)(OC)CCCNCCNCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 370 g
YIELD: CALCULATEDPERCENTYIELD 972.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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